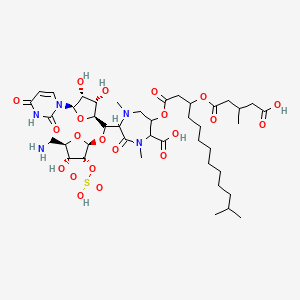
Liposidomycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Liposidomycin B is an organooxygen compound. It derives from a tetracarboxylic acid.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that Liposidomycin B exhibits significant antimicrobial activity against various Mycobacterium species, including Mycobacterium avium and Mycobacterium intracellulare. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 2.0 to 64 µg/ml for different liposidomycin congeners . The compound's effectiveness against these pathogens is particularly relevant given the increasing incidence of infections resistant to conventional therapies.
Treatment of Mycobacterial Infections
This compound has shown promise in treating infections caused by Mycobacterium avium complex (MAC). A study utilizing an in vivo silkworm infection model demonstrated its therapeutic effects, suggesting potential for clinical application in patients with MAC infections who do not respond adequately to existing treatments .
Development of Novel Antibiotics
The unique structure of this compound has inspired the development of new antibiotics targeting resistant strains. For instance, derivatives such as CPZEN-45, derived from caprazamycin (a related compound), are being explored as candidates for antituberculosis therapies due to their enhanced efficacy against Mycobacterium tuberculosis .
Case Study 1: Efficacy Against Mycobacterium avium
In a controlled laboratory setting, various liposidomycin congeners were tested for their effectiveness against Mycobacterium avium. The results indicated that compounds with specific structural modifications exhibited superior antimicrobial activity compared to standard treatments. This highlights the potential for this compound and its derivatives in developing targeted therapies against resistant mycobacterial infections .
Case Study 2: In Vivo Efficacy
A pilot study using a silkworm model demonstrated that this compound significantly reduced bacterial load in infected subjects compared to untreated controls. These findings support the hypothesis that this compound can be an effective treatment option in vivo, paving the way for further clinical trials .
Comparative Data Table
| Compound | Target Pathogen | MIC (µg/ml) | Mechanism of Action |
|---|---|---|---|
| This compound | Mycobacterium avium | 2.0 - 64 | Inhibition of MraY |
| Caprazamycin | Mycobacterium tuberculosis | <1 | Inhibition of peptidoglycan synthesis |
| Muraymycin | Various Gram-positive bacteria | 0.5 - 8 | Inhibition of cell wall synthesis |
Propiedades
Fórmula molecular |
C42H67N5O21S |
|---|---|
Peso molecular |
1010.1 g/mol |
Nombre IUPAC |
2-[[(2S,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[3-(4-carboxy-3-methylbutanoyl)oxy-12-methyltridecanoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C42H67N5O21S/c1-21(2)12-10-8-6-7-9-11-13-23(63-28(51)17-22(3)16-27(49)50)18-29(52)64-25-20-45(4)31(38(56)46(5)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(19-43)65-41)36-33(54)34(55)39(66-36)47-15-14-26(48)44-42(47)59/h14-15,21-25,30-37,39,41,53-55H,6-13,16-20,43H2,1-5H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1 |
Clave InChI |
LGBOBVYRTQDYBA-ZUGGQKJLSA-N |
SMILES |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
SMILES isomérico |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
SMILES canónico |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
Sinónimos |
liposidomycin A liposidomycin B liposidomycin C liposidomycins |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















